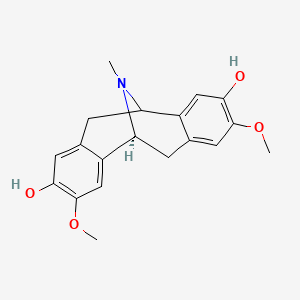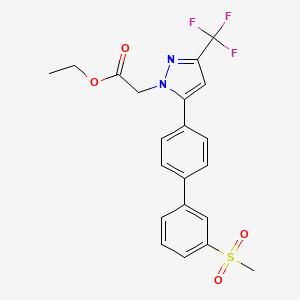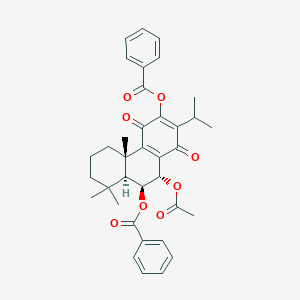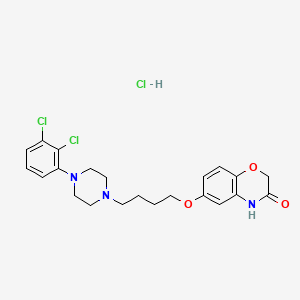
S-acetyl-PEG3-alcohol
概要
説明
S-acetyl-PEG3-alcohol is a PEG-based PROTAC linker . It can be used in the synthesis of PROTACs .
Molecular Structure Analysis
The chemical formula of this compound is C8H16O4S . Its molecular weight is 208.28 g/mol . The exact mass is 208.08 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 208.28 g/mol . It has a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 5, and a rotatable bond count of 9 . Its topological polar surface area is 81.1 Ų .科学的研究の応用
1. Thermoresponsive Biomaterials
S-acetyl-PEG3-alcohol and similar polymers like poly(ethylene glycol) (PEG) are crucial in developing thermoresponsive biomaterials. These materials exhibit reversible solubility behavior useful for controlled drug delivery and cellular uptake. PEG and its derivatives like this compound can be tailored to function at physiologically relevant temperatures, making them suitable for biomedical applications such as responsive biomaterials (Congdon, Shaw, & Gibson, 2015).
2. Nanocatalyst in Chemical Reactions
This compound derivatives like Fe3O4@PEG nanoparticles demonstrate potential as efficient nanocatalysts. These nanoparticles facilitate the acetylation of phenols, alcohols, and amines, showcasing the utility of this compound in enhancing chemical reactions, especially under solvent-free conditions and ultrasound irradiations (Veisi, Nikseresht, Rostami, & Hemmati, 2019).
3. Drug Delivery Systems
Modified forms of PEG, such as this compound, are integral in creating drug carriers. Simple acetylation or acrylation of PEG leads to the formation of nanoparticles that can serve as efficient carriers for drug delivery. This indicates the potential of this compound in forming new drug delivery systems with enhanced anticancer efficacy (Pang, Wu, Liao, Gu, & Zhang, 2017).
4. Molecular Weight Control in Polymer Synthesis
This compound and its variants are utilized to control the molecular weight in polymer synthesis, like in the production of poly(3-hydroxybutyrate). This molecular weight control is essential for tailoring the physical properties of polymers for various applications, including biomedical uses (Thomson, Hiroe, Tsuge, Summers, & Sivaniah, 2014).
作用機序
S-acetyl-PEG3-alcohol acts as a linker in the formation of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein. PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Safety and Hazards
S-acetyl-PEG3-alcohol may cause respiratory irritation, skin irritation, and serious eye irritation . It should be used only outdoors or in a well-ventilated area . Avoid breathing mist, gas, or vapors . Avoid contact with skin and eyes . Use personal protective equipment and wear chemical impermeable gloves .
将来の方向性
生化学分析
Biochemical Properties
S-acetyl-PEG3-alcohol is a PEG linker containing a sulfur acetyl group and a hydroxyl group . The sulfur acetyl group can be removed to produce a thiol moiety . The hydroxyl group can react to further derivatize the compound . The hydrophilic PEG linkers increase the water solubility of the compound in aqueous media .
Cellular Effects
As a PEG-based PROTAC linker, it plays a crucial role in the formation of PROTAC molecules . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a PROTAC linker . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . This compound, as a PEG-based linker, facilitates the formation of these PROTACs .
Metabolic Pathways
As a PEG-based PROTAC linker, it plays a crucial role in the formation of PROTAC molecules , which are involved in the ubiquitin-proteasome system .
特性
IUPAC Name |
S-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl] ethanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O4S/c1-8(10)13-7-6-12-5-4-11-3-2-9/h9H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGQARUNUXUQMFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![[2-[4-(4-fluorophenyl)-5-pyridin-4-yl-1H-imidazol-2-yl]-5-methyl-1,3-dioxan-5-yl]-morpholin-4-ylmethanone;methanesulfonic acid](/img/structure/B610572.png)


![4-Tert-butyl-2-[(3-nitrophenyl)methylideneamino]phenol](/img/structure/B610582.png)
![2-{[(3-methyl-1,2-oxazol-5-yl)methyl]sulfanyl}-N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B610589.png)